4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
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Overview
Description
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a bromine atom attached to a benzene ring, which is further connected to a substituted oxazepine ring. The presence of multiple functional groups, including bromine, ethyl, dimethyl, and oxo groups, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative, under acidic or basic conditions.
Amidation: The final step involves the formation of the benzamide linkage through a condensation reaction between the brominated oxazepine derivative and an appropriate benzoyl chloride or benzoyl anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzene ring or the oxazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable chemical bonds and undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide: The parent compound.
4-bromo-N-(5-methyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide: A similar compound with a methyl group instead of an ethyl group.
4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications.
Biological Activity
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C20H21BrN2O3
- Molecular Weight : 417.3 g/mol
- CAS Number : 921562-85-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it may exhibit inhibitory effects on certain kinases, particularly those involved in inflammatory responses and cell death pathways.
Key Mechanisms:
- RIPK1 Inhibition : The compound has shown potential as a RIPK1 kinase inhibitor, which is critical in regulating necroptosis—a form of programmed cell death linked to inflammation and neurodegenerative diseases. In vitro studies demonstrated an IC50 value of approximately 1.0 nM for binding to RIPK1, indicating high potency .
- Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory responses by inhibiting pathways that lead to cytokine release and immune cell activation.
Biological Activity Data
A summary of biological activity data is presented in the following table:
Activity | Value/Description |
---|---|
RIPK1 IC50 | 1.0 nM |
Log D (lipophilicity) | 3.8 |
Solubility (pH 7.4) | ~450 µM |
Brain Uptake (in vivo) | 0.53 %ID/gram at 5 min post-injection in rats |
Case Studies
Several studies have explored the biological implications of this compound:
- Phase II Clinical Trials : The compound is currently under investigation for its efficacy in treating chronic immune inflammatory disorders such as ulcerative colitis and psoriasis (NCT02903966) . These trials aim to evaluate its safety and therapeutic potential in human subjects.
- Biodistribution Studies : In vivo biodistribution studies conducted on Sprague-Dawley rats revealed significant uptake in the brain and other organs (e.g., pancreas, spleen), indicating its potential for central nervous system penetration and systemic effects .
- Comparative Studies : The compound was compared with other analogs in terms of potency against various kinases, showing promising specificity for RIPK1 over a panel of 406 kinases tested . This specificity suggests a reduced likelihood of off-target effects, enhancing its therapeutic profile.
Properties
IUPAC Name |
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-4-23-16-11-15(22-18(24)13-5-7-14(21)8-6-13)9-10-17(16)26-12-20(2,3)19(23)25/h5-11H,4,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNYNSVFJPILIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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